N-(cyclobutylmethyl)cyclohexanamine

Description

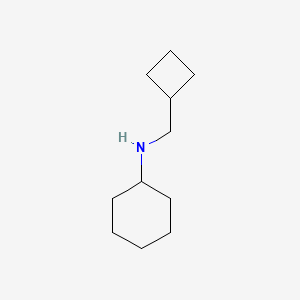

N-(Cyclobutylmethyl)cyclohexanamine is a secondary amine featuring a cyclohexylamine backbone substituted at the nitrogen atom with a cyclobutylmethyl group. This compound belongs to the broader class of N-alkylated cyclohexanamines, which are of interest in organic synthesis, medicinal chemistry, and materials science due to their structural diversity and tunable physicochemical properties.

Properties

Molecular Formula |

C11H21N |

|---|---|

Molecular Weight |

167.29 g/mol |

IUPAC Name |

N-(cyclobutylmethyl)cyclohexanamine |

InChI |

InChI=1S/C11H21N/c1-2-7-11(8-3-1)12-9-10-5-4-6-10/h10-12H,1-9H2 |

InChI Key |

BFSMIGUKJFFEBV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NCC2CCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Alkyl and Alkoxy Substituents

- N-(1-Methoxypropan-2-yl)cyclohexanamine (Yield: 77%) : Synthesized via reductive amination using cyclohexylamine and methoxypropan-2-one, this compound demonstrates high yield, likely due to the straightforward reactivity of the methoxy group .

- N-Methylcyclohexylamine : A simple methyl-substituted derivative, this compound is commercially available and exemplifies the ease of synthesizing small alkyl substituents .

Key Trend : Bulky or branched substituents (e.g., methoxymethoxypropan-2-yl, 17% yield) often result in lower yields compared to simpler groups (e.g., methoxypropan-2-yl, 77% yield) due to steric hindrance .

Aromatic and Heterocyclic Substituents

- N-(1-(Pyridin-2-yloxy)propan-2-yl)cyclohexanamine (Yield: 43%) : The pyridyloxy group introduces aromaticity and moderate polarity, requiring purification via silica gel chromatography .

- N-[1-(5-Chlorothiophen-2-yl)ethyl]cyclohexanamine : This heteroaromatic derivative (MW: 243.8 g/mol) highlights the impact of electron-withdrawing substituents (e.g., chlorine) on stability and reactivity .

- N-((Tetrazol-5-yl)methyl)cyclohexanamine : The tetrazole group, a bioisostere for carboxylic acids, was introduced in a two-step synthesis, emphasizing the utility of heterocycles in drug design .

Key Trend : Heterocyclic and aromatic substituents often necessitate specialized purification methods (e.g., preparative HPLC or column chromatography) and may exhibit lower yields due to competitive side reactions .

Physicochemical Properties

Molecular Weight and Physical State

- N-Methylcyclohexylamine (MW: 113.2 g/mol) : A low molecular weight liquid, reflecting the simplicity of its methyl group .

- N-(1-Methylprop-2-yn-1-yl)cyclohexanamine (MW: 151.25 g/mol) : A solid at room temperature, likely due to the rigid propargyl group enhancing crystallinity .

- N-(4-Phenylbutyl)cyclohexanamine (MW: ~231.4 g/mol) : The hydrophobic phenyl group increases molecular weight and may reduce aqueous solubility .

Key Trend : Bulky or aromatic substituents increase molecular weight and melting points, while polar groups (e.g., hydroxyethyl in ) enhance solubility .

Stability and Reactivity

- Propargyl Substituents : The triple bond in N-(1-Methylprop-2-yn-1-yl)cyclohexanamine may confer instability under acidic or oxidative conditions .

- Heterocyclic Substituents : Tetrazole-containing derivatives (e.g., ) are prone to hydrolytic degradation but valuable in bioactivity studies .

Data Table: Key N-Substituted Cyclohexanamines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.